3-(difluoromethyl)-2-methoxyaniline
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Overview
Description
3-(Difluoromethyl)-2-methoxyaniline is an organic compound that features a difluoromethyl group attached to an aniline ring substituted with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-2-methoxyaniline typically involves the introduction of the difluoromethyl group to an aniline derivative. One common method is the reaction of 2-methoxyaniline with a difluoromethylating agent under controlled conditions. For instance, the use of difluorocarbene precursors such as ClCF2H in the presence of a base can facilitate the formation of the difluoromethyl group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-2-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring .
Scientific Research Applications
3-(Difluoromethyl)-2-methoxyaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-2-methoxyaniline involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxy group can also influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-2-methoxyaniline: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-Methoxyaniline: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
3-(Difluoromethyl)aniline: Lacks the methoxy group, affecting its solubility and reactivity.
Uniqueness
3-(Difluoromethyl)-2-methoxyaniline is unique due to the presence of both the difluoromethyl and methoxy groups, which confer distinct chemical properties. The difluoromethyl group enhances the compound’s reactivity and binding affinity, while the methoxy group improves its solubility and bioavailability .
Properties
Molecular Formula |
C8H9F2NO |
---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
3-(difluoromethyl)-2-methoxyaniline |
InChI |
InChI=1S/C8H9F2NO/c1-12-7-5(8(9)10)3-2-4-6(7)11/h2-4,8H,11H2,1H3 |
InChI Key |
BLEPAVKFNFXJCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1N)C(F)F |
Origin of Product |
United States |
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